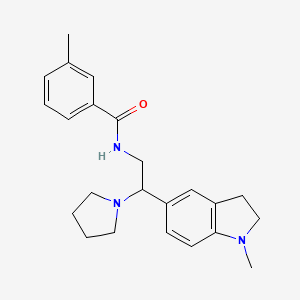
3-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, also known as MIPEP, is a synthetic compound that has been extensively studied in the field of pharmacology. MIPEP is a selective agonist of the mu-opioid receptor, which is a G protein-coupled receptor that is involved in the regulation of pain, reward, and addiction.
Applications De Recherche Scientifique
Histamine-3 Receptor Antagonists
A study presented the synthesis and evaluation of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent H(3) receptor antagonists. These compounds, including a specific compound (compound 39), exhibited potent in vitro binding and functional activities at the H(3) receptor, showing good selectivities against other neurotransmitter receptors and ion channels, acceptable pharmacokinetic properties, and favorable in vivo profiles (Dahui Zhou et al., 2012).
Asymmetric Hydrovinylation for Anticholinergic Agents
Another study focused on the asymmetric hydrovinylation process, which proved useful for converting 1-methylenetetralines into 3,3-disubstituted oxindoles and subsequently into pyrrolidinoindolines. This method provided a new route to anticholinergic pyrrolidinoindolines and other molecules with all carbon-quaternary centers, demonstrating the chemical versatility of related compounds (H. Lim & T. RajanBabu, 2011).
Conformationally Restricted Analogues
Research into conformationally restricted derivatives of remoxipride explored the potential of these compounds as antipsychotic agents. The study synthesized several cyclic benzamides, aiming to mimic the intramolecular hydrogen bonding of desmethylremoxipride. However, enhanced affinities to the dopamine D-2 receptor were not observed in this series, indicating the complexity of designing effective antipsychotic agents (M. H. Norman et al., 1993).
Ultrasound-Assisted Synthesis
An innovative one-pot synthesis under ultrasound irradiation was developed for 3-methyleneisoindolin-1-one derivatives. These compounds, designed as potential bioactive agents, were evaluated in vitro, with some showing dose-dependent inhibition of PDE4B. This study underscores the role of ultrasound in enhancing chemical synthesis efficiency (K. Suman et al., 2017).
Anti-Fatigue Effects
Research on benzamide derivatives, such as 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, explored their crystal structures and potential applications in identifying allosteric modulators of receptors. Additionally, their anti-fatigue effects were investigated, showing enhanced swimming capacity in mice, indicating potential therapeutic applications for fatigue-related conditions (Xianglong Wu et al., 2014).
Propriétés
IUPAC Name |
3-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O/c1-17-6-5-7-20(14-17)23(27)24-16-22(26-11-3-4-12-26)18-8-9-21-19(15-18)10-13-25(21)2/h5-9,14-15,22H,3-4,10-13,16H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUMTIWNTFFRCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

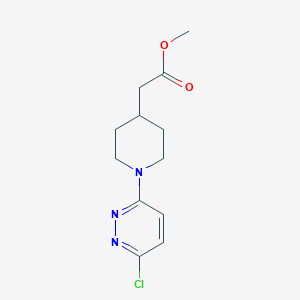
![(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine](/img/structure/B2738435.png)
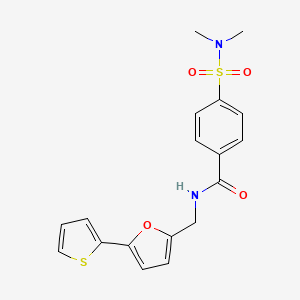
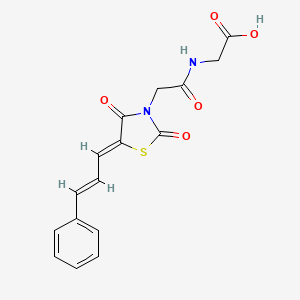
![2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2738438.png)
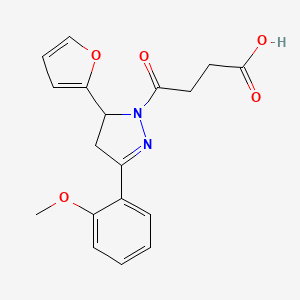
![N-(5-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2738441.png)
![N2,N5-bis(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2738442.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2738444.png)
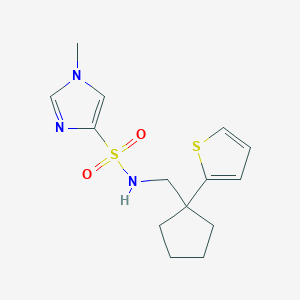
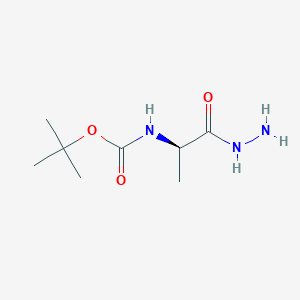
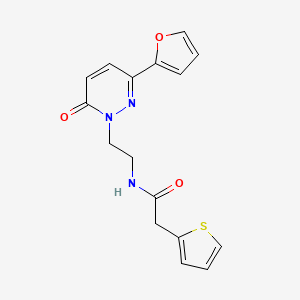
![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone](/img/structure/B2738450.png)
